N-butyl-2-(4-methylphenyl)acetamide
Description
N-butyl-2-(4-methylphenyl)acetamide is an organic compound characterized by an acetamide backbone substituted with a butyl group at the nitrogen atom and a 4-methylphenyl group at the α-carbon. This structure confers unique physicochemical properties, such as moderate hydrophobicity due to the aromatic and aliphatic substituents, making it relevant in pharmaceutical and materials science research.
Synthesis and Characterization: The compound is typically synthesized via nucleophilic substitution reactions. For example, analogous methods (as seen in ) involve reacting bromoacetyl bromide with n-butylamine in the presence of triethylamine to form the acetamide core. Subsequent coupling with 4-methylphenol derivatives under basic conditions (e.g., K₂CO₃/KI) yields the final product . Characterization via nuclear magnetic resonance (¹H and ¹³C NMR) and mass spectrometry confirms the structure, with typical signals for the methylphenyl group (δ ~2.3 ppm for CH₃) and acetamide carbonyl (δ ~168 ppm) .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
N-butyl-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C13H19NO/c1-3-4-9-14-13(15)10-12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,14,15) |
InChI Key |
RHGXOHGBJLBGJF-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CC1=CC=C(C=C1)C |
Canonical SMILES |
CCCCNC(=O)CC1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula: C₁₃H₁₉NO
- Molecular Weight : 205.3 g/mol
- Melting Point : ~75°C (based on structurally similar compounds in )
Comparison with Similar Compounds
The structural and functional attributes of N-butyl-2-(4-methylphenyl)acetamide are compared below with six analogs, highlighting differences in substituents, synthesis, and biological activity.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity :
- The introduction of a chloro and hydroxyl group (as in N-butyl-2-(3-chloro-4-hydroxyphenyl)acetamide) significantly enhances enzyme inhibition (17β-HSD2) compared to the parent compound. This is attributed to additional hydrophobic and aromatic interactions with the enzyme's active site .
- Azido derivatives exhibit distinct crystal packing due to N–H⋯O hydrogen bonds, which may reduce solubility but improve solid-state stability .
Synthetic Yields and Conditions: The target compound achieves 82% yield under optimized coupling conditions (K₂CO₃/KI), whereas analogs like the azido derivative require harsher reagents (e.g., NaNO₂/HCl) and longer reaction times (24-hour reflux), resulting in lower yields (~73%) .
Thermal and Solubility Profiles: Fluorinated analogs (e.g., N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide) show higher melting points (~75°C vs. 73°C for non-fluorinated versions), likely due to fluorine's electron-withdrawing effects stabilizing crystal lattices .
Applications in Drug Discovery :
- Compounds with butyl chains (e.g., N-butyl-2-(3-chloro-4-hydroxyphenyl)acetamide) demonstrate improved pharmacokinetic profiles, as the alkyl chain facilitates membrane penetration and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
